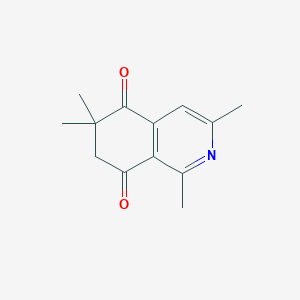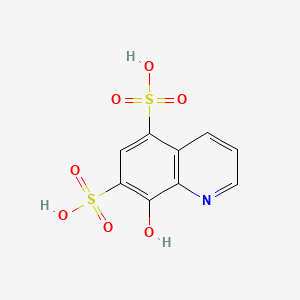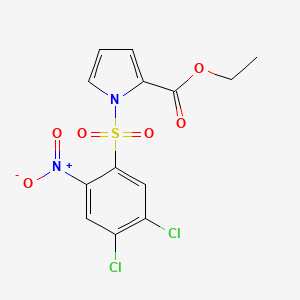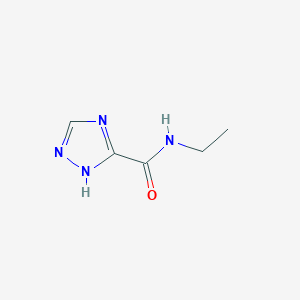
(R)-1,3-Dimethylpyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1,3-Dimethylpyrrolidine-2,5-dione is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by a five-membered ring structure with two methyl groups attached to the nitrogen atom and two carbonyl groups at the 2 and 5 positions. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylsuccinimide with methylamine, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and catalytic processes are often employed to enhance the scalability and sustainability of the production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1,3-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the carbonyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces diols.
Applications De Recherche Scientifique
®-1,3-Dimethylpyrrolidine-2,5-dione has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1,3-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation. Detailed studies on the binding affinity and specificity of the compound help elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2,5-dione: Lacks the methyl groups, resulting in different chemical properties.
N-Methylpyrrolidine-2,5-dione: Contains only one methyl group, affecting its reactivity and biological activity.
Proline: A naturally occurring amino acid with a similar ring structure but different functional groups.
Uniqueness: ®-1,3-Dimethylpyrrolidine-2,5-dione is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological interactions. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(3R)-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3/t4-/m1/s1 |
Clé InChI |
NIXKACOKLPRDMY-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)N(C1=O)C |
SMILES canonique |
CC1CC(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)


![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)


![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)




